

developing a UPLC-MS/MS method with Yangonin-d3

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Compound of Interest		
Compound Name:	Yangonin-d3	
Cat. No.:	B15615682	Get Quote

An Application Note for the Development and Validation of a UPLC-MS/MS Method for the Quantification of Yangonin in Human Plasma Using **Yangonin-d3** as an Internal Standard.

Introduction

Yangonin is one of the six major kavalactones, psychoactive compounds found in the kava plant (Piper methysticum)[1]. Kavalactones are recognized for their anxiolytic, sedative, analgesic, and muscle relaxant properties[2][3]. Emerging research also indicates that Yangonin possesses neuroprotective and antifungal activities and may inhibit the mTOR signaling pathway, suggesting its potential as a novel agent for cancer prevention and treatment[1][4][5]. Given its therapeutic potential, a sensitive and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile in preclinical and clinical studies[6][7].

Principle

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Yangonin in human plasma. The method utilizes **Yangonin-d3**, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by compensating for variability during sample preparation and potential matrix effects[8][9][10][11].

The procedure involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the



positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The high selectivity of MRM allows for precise quantification even at low concentrations[12]. This method is suitable for high-throughput analysis in drug development and clinical research settings.

Experimental Protocols Materials and Reagents

- Yangonin reference standard (≥98% purity)
- Yangonin-d3 internal standard (≥98% purity, 99% isotopic purity)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (≥99%)
- Human plasma (K2-EDTA)
- Polypropylene microcentrifuge tubes (1.5 mL)
- Autosampler vials

Instrumentation

- UPLC System: Waters ACQUITY UPLC H-Class or equivalent[13]
- Mass Spectrometer: Waters Xevo TQ-S Micro or equivalent triple quadrupole mass spectrometer with an ESI source[14]
- Analytical Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm, or equivalent[15]
- Data System: MassLynx software or equivalent

Preparation of Standards and Quality Control (QC) Samples

 Stock Solutions: Prepare primary stock solutions of Yangonin and Yangonin-d3 in methanol at a concentration of 1 mg/mL.



- Working Solutions:
 - Prepare a series of Yangonin working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
 - Prepare a Yangonin-d3 internal standard working solution by diluting the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
- Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking 5 μL of the appropriate Yangonin working solution into 95 μL of blank human plasma.
 Final concentrations should range from approximately 0.5 to 500 ng/mL.

Sample Preparation Protocol

- Aliquot 100 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the Yangonin-d3 internal standard working solution (50 ng/mL) to each tube and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins[16].
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 μL of the supernatant to an autosampler vial.
- Inject 5 μL of the supernatant into the UPLC-MS/MS system.

Quantitative Data Summary

The UPLC-MS/MS parameters must be optimized to achieve the best sensitivity and selectivity for Yangonin and its internal standard.

UPLC-MS/MS Conditions



Parameter	Value		
UPLC System	ACQUITY UPLC H-Class		
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm		
Mobile Phase A	Water with 0.1% Formic Acid		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid		
Flow Rate	0.4 mL/min		
Column Temperature	40°C		
Injection Volume	5 μL		
Gradient Program	Time (min)		
0.0			
0.5			
2.5	_		
3.0	_		
3.1			
4.0			
Mass Spectrometer	Xevo TQ-S Micro		
Ionization Mode	ESI Positive (ESI+)		
Capillary Voltage	3.0 kV		
Source Temperature	150°C		
Desolvation Temperature	500°C		
Desolvation Gas Flow	1000 L/hr		
Cone Gas Flow	150 L/hr		
Acquisition Mode	Multiple Reaction Monitoring (MRM)		



MRM Transitions and Optimized Parameters

The MRM transitions are selected based on the precursor ion ([M+H]+) and the most stable, abundant product ions. The nominal mass for Yangonin is 258.27, leading to an [M+H]+ of m/z 259.1. For **Yangonin-d3**, the [M+H]+ is m/z 262.1. Cone voltage and collision energy should be empirically optimized for each transition.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)	Retention Time (min)
Yangonin	259.1	121.1	50	Optimized	Optimized	~2.2
259.1	135.1	50	Optimized	Optimized	~2.2	
Yangonin- d3	262.1	121.1	50	Optimized	Optimized	~2.2

Method Validation Summary

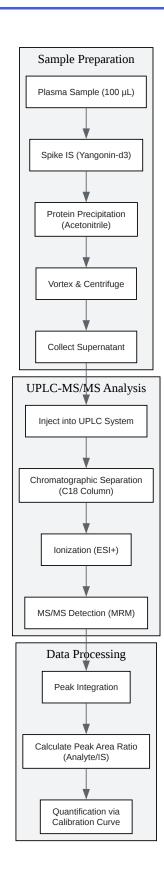
The method should be fully validated according to FDA and/or EMA guidelines for bioanalytical method validation[17][18][19][20].



Parameter	Acceptance Criteria			
Linearity	Calibration curve with ≥6 non-zero standards; Correlation coefficient (r²) > 0.99			
Range	0.5 - 500 ng/mL			
Lower Limit of Quantitation (LLOQ)	Analyte response ≥5 times the blank response; Accuracy within 80-120%, Precision ≤20% CV[17]			
Accuracy & Precision	Within-run and between-run analysis of QC samples (Low, Mid, High); Accuracy within 85-115%, Precision ≤15% CV			
Matrix Effect & Recovery	Assessed at Low and High QC levels; IS- normalized matrix factor should be consistent and reproducible.			
Stability	Freeze-thaw, short-term (bench-top), long-term, and stock solution stability evaluated.			

Visualizations

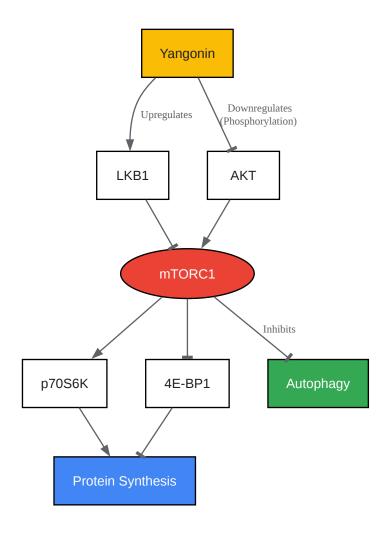




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Caption: Experimental workflow for Yangonin quantification.





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Caption: Simplified Yangonin-mediated mTOR signaling pathway.

Conclusion

This application note presents a detailed protocol for a sensitive, selective, and high-throughput UPLC-MS/MS method for the quantification of Yangonin in human plasma. The use of a stable isotope-labeled internal standard, **Yangonin-d3**, ensures the reliability and accuracy of the results. The method is fully adaptable for validation according to regulatory standards and is well-suited for pharmacokinetic and clinical studies aimed at understanding the therapeutic potential of Yangonin.



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